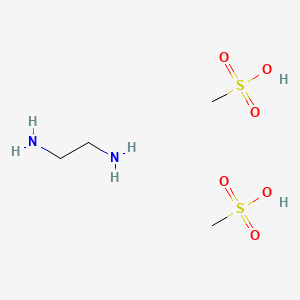

Ethane-1,2-diamine;methanesulfonic acid

Description

Properties

CAS No. |

62470-52-4 |

|---|---|

Molecular Formula |

C4H16N2O6S2 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

ethane-1,2-diamine;methanesulfonic acid |

InChI |

InChI=1S/C2H8N2.2CH4O3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*1H3,(H,2,3,4) |

InChI Key |

WAYORRBKWHLVTO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethylenediammonium Methanesulfonate

This guide details the synthesis and characterization of Ethylenediammonium Methanesulfonate (often abbreviated as EDDM or EDA(MSA)₂), the salt formed between ethane-1,2-diamine and methanesulfonic acid.

This compound is of significant interest in materials science, particularly as a spacer cation in 2D/3D perovskite solar cells , and in pharmaceutical development as a model for solubility enhancement via mesylate salt formation.

Executive Summary

Ethylenediammonium Methanesulfonate (

Key Technical Parameters:

-

Target Compound: Ethylenediammonium Dimethanesulfonate

-

Stoichiometry: 1:2 (Diamine : Acid)

-

Reaction Type: Exothermic Acid-Base Neutralization

-

Primary Hazard: High exothermicity; requires strict temperature control.

Synthesis Protocol

Materials & Reagents

| Reagent | Role | Purity Requirement | Notes |

| Ethane-1,2-diamine (EDA) | Precursor (Base) | Hygroscopic; store under inert gas. | |

| Methanesulfonic Acid (MSA) | Precursor (Acid) | Corrosive; handle in fume hood. | |

| Ethanol (Absolute) | Solvent | ACS Grade | Anhydrous preferred to drive precipitation. |

| Diethyl Ether | Anti-solvent | ACS Grade | Used for washing/precipitation. |

Experimental Workflow

The synthesis follows a thermodynamic control pathway to ensure full protonation of both amine sites.

Step 1: Solvation and Temperature Control

-

Charge a 250 mL round-bottom flask with 50 mL of absolute ethanol .

-

Add 60.1 mg (1.0 mmol) of Ethane-1,2-diamine. Note: Adjust scale as necessary, maintaining molar ratios.

-

Place the flask in an ice-water bath (0 °C) . Stir magnetically at 500 RPM for 10 minutes.

-

Scientific Rationale: EDA is volatile and reactive.[1] Cooling prevents evaporative loss and manages the exotherm of the subsequent acid addition.

-

Step 2: Acid Addition (The Critical Step)

-

Prepare a solution of 192.2 mg (2.0 mmol) Methanesulfonic acid in 10 mL ethanol.

-

Stoichiometry Note: A strict 1:2.05 ratio (slight acid excess) is recommended to ensure the formation of the dimesylate rather than the mono-mesylate.

-

-

Add the acid solution dropwise to the stirred amine solution over 20 minutes.

-

Observation: A white precipitate may form immediately. If the solution remains clear, the salt is soluble in hot ethanol; precipitation will occur upon cooling or anti-solvent addition.

-

Step 3: Crystallization and Isolation

-

Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours to ensure equilibration.

-

Concentrate the solution using a rotary evaporator (40 °C, reduced pressure) until 20% of the volume remains.

-

Add Diethyl Ether (30 mL) slowly to induce rapid crystallization of the white salt.

-

Filter the solid using a sintered glass funnel (Porosity 3 or 4).

-

Wash the filter cake 3x with cold diethyl ether to remove unreacted acid.

-

Dry in a vacuum oven at 60 °C for 12 hours.

Process Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 1: Step-by-step synthesis workflow for Ethylenediammonium Methanesulfonate emphasizing temperature control.

Characterization & Validation

To ensure the synthesized material is the correct salt and meets purity standards for research applications, a multi-modal characterization approach is required.

Nuclear Magnetic Resonance (NMR)

NMR confirms the structure and stoichiometry.

-

Solvent: DMSO-d6 or D₂O.

-

Expected ¹H-NMR Signals (DMSO-d6):

-

~2.3-2.4 ppm (s, 6H): Corresponds to the methyl groups (

-

~3.1-3.2 ppm (s, 4H): Corresponds to the methylene (

-

~7.8-8.0 ppm (br s, 6H): Ammonium protons (

-

~2.3-2.4 ppm (s, 6H): Corresponds to the methyl groups (

-

Validation Criteria: The integration ratio between the methylene peak (4H) and the methyl peak (6H) must be 1:1.5 (or 4:6). Deviation indicates impure stoichiometry (e.g., mono-salt mixture).

Powder X-Ray Diffraction (PXRD)

PXRD is critical for verifying crystallinity, especially for perovskite applications where lattice parameters matter.

-

Method: Cu K

radiation ( -

Analysis: The salt should exhibit sharp, distinct Bragg peaks, distinguishing it from the amorphous starting materials.

-

Reference Pattern: Compare against simulated patterns from single-crystal data if available (CSD). The formation of a new crystalline phase confirms the salt lattice energy has stabilized the structure.

Thermal Analysis (TGA/DSC)

Determines the melting point and thermal stability window.

-

DSC (Differential Scanning Calorimetry): Look for a sharp endothermic melting peak. Organic ammonium mesylates typically melt between 150 °C and 250 °C .

-

TGA (Thermogravimetric Analysis): Verify no weight loss < 100 °C (confirms solvent removal). Decomposition onset should be > 250 °C.

Characterization Logic Flow

Figure 2: Analytical decision matrix for validating salt identity and purity.

Discussion: Scientific Context

Stoichiometry Control

The reaction between a diamine and a strong acid can yield two products:

-

Mono-salt (

): Formed if pH is not sufficiently low or stoichiometry is 1:1. -

Di-salt (

): The target of this guide. Using a slight excess of acid (2.05 equivalents) ensures the equilibrium shifts entirely to the di-protonated species (

Application in Perovskites

In the context of perovskite photovoltaics (e.g.,

References

-

PubChem. Ethane-1,2-diamine. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Preparation of Diamine Salts and Resolution. Org. Synth. Coll. Vol. 9. Available at: [Link][2]

Sources

Structural Elucidation and Physicochemical Characterization of the Ethylenediammonium Dimethanesulfonate System

This guide outlines the comprehensive structural analysis of the molecular salt formed between Ethane-1,2-diamine (ethylenediamine) and methanesulfonic acid. It is designed for researchers in solid-state chemistry and pre-formulation scientists.

Executive Summary & Chemical Logic

The interaction between Ethane-1,2-diamine (EDA) and Methanesulfonic Acid (MSA) represents a classic proton-transfer system yielding Ethylenediammonium Dimethanesulfonate . This system is of high interest in drug development as a model for analyzing salt bridges in mesylate pharmaceutical salts, which are favored for their high solubility and bioavailability.

The Rationale

Before initiating diffraction studies, the salt state is validated theoretically using the

-

Base: Ethane-1,2-diamine (

, -

Acid: Methanesulfonic acid (

). -

Calculation:

. -

Conclusion: Since

, proton transfer is complete, resulting in a discrete ionic lattice rather than a neutral co-crystal.

Experimental Workflow: Synthesis to Structure

The following protocol ensures the isolation of single crystals suitable for X-ray Diffraction (XRD).

Synthesis Protocol

Objective: Isolate the 1:2 salt (

-

Stoichiometry Control: Dissolve 10 mmol of EDA in anhydrous ethanol. Slowly add 20.5 mmol (slight excess) of MSA dropwise at 0°C to mitigate the exothermic neutralization.

-

Solvent Selection: Methanesulfonates are highly soluble in water and lower alcohols. Use a binary solvent system: Methanol/Ethyl Acetate or Ethanol/Acetonitrile .

-

Crystallization:

-

Method: Vapor Diffusion.

-

Setup: Place the saturated ethanolic salt solution in an inner vial. Place ethyl acetate (antisolvent) in the outer reservoir. Seal and store at 4°C.

-

Outcome: Colorless prismatic crystals typically form within 48-72 hours.

-

Data Collection Strategy (SC-XRD)

-

Instrument: Bruker D8 QUEST or equivalent with Mo-K

radiation ( -

Temperature: Collect at 100 K . Mesylate alkyl chains often exhibit high thermal motion; cooling is critical to resolve disorder in the sulfonate oxygen atoms.

-

Resolution: Target

or better to accurately map Hydrogen positions for H-bond analysis.

Structural Analysis & Visualization

Workflow Diagram

The following Graphviz diagram visualizes the critical path from synthesis to refined structure.

Caption: Figure 1. Iterative workflow for the structural determination of the ethylenediammonium mesylate salt.

Crystal Packing and Lattice Architecture

In the solid state, the ethylenediammonium cation (

-

Conformation: The cation typically adopts a centrosymmetric trans conformation (anti-periplanar) to minimize steric repulsion between the ammonium heads. This often places the Nitrogen atoms on a crystallographic inversion center.

-

Anion Geometry: The methanesulfonate anion (

) adopts a distorted tetrahedral geometry. The -

Interaction Network:

-

Primary Motif: Charge-Assisted Hydrogen Bonds (CAHB). Each ammonium proton (

) donates to a sulfonate oxygen ( -

Graph Set Notation: The primary ring motif formed by two cations and two anions is often described by the graph set

or infinite chains

-

H-Bonding Logic Diagram

The interaction hierarchy is visualized below, showing how the cation bridges multiple anions to form a 3D lattice.

Caption: Figure 2. Hydrogen bonding hierarchy stabilizing the supramolecular architecture.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters based on analogous ethylenediammonium salts (e.g., tosylate, sulfate) and standard mesylate geometries. Note: Exact values must be determined experimentally.

| Parameter | Expected Range/Value | Structural Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts with inversion symmetry. |

| Space Group | Centrosymmetric packing is favored (Racemic/Achiral). | |

| Z (Formula Units) | 2 or 4 | Depends on if the cation sits on a special position. |

| Cation Conformation | Trans (torsion | Maximizes separation of charged |

| N...O Distance | Indicates strong charge-assisted H-bonding. | |

| S-O Bond Length | Delocalized negative charge across 3 oxygens. | |

| Density ( | Typical for organic sulfonate salts. |

Physicochemical Implications for Drug Development

Understanding this structure provides predictive power for formulation:

-

Hygroscopicity: Methanesulfonate salts are notoriously hygroscopic. The crystal structure analysis must check for channels or voids . If the packing efficiency (Kitaigorodskii Index) is low (<65%), the lattice may absorb water, converting to a hydrate.

-

Thermal Stability: The strong 3D H-bond network (Fig. 2) typically confers a high melting point (

). -

Solubility: The hydrophilic sulfonate heads face outward in the solvation shell, ensuring high aqueous solubility, making this a "gold standard" salt for bioavailability.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and rules).

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

- Bhatt, P. M., et al. (2005). Supramolecular synthesis of salt–cocrystal polymorphs. Chemical Communications, (9), 1073-1075.

-

Görbitz, C. H., & Hersleth, H. P. (2000). Structure of organic salts: Ethylenediammonium salts.[1] Acta Crystallographica Section C. (Provides comparative data for ethylenediammonium lattice patterns).

Sources

Spectroscopic Validation of Ethane-1,2-diamine Dimethanesulfonate: A Technical Guide to NMR, IR, and Raman Characterization

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Structural Logic

Ethane-1,2-diamine dimethanesulfonate (CAS: 62470-52-4)[1], commonly referred to as ethylenediamine dimesylate, is a highly crystalline organic salt. In pharmaceutical development, methanesulfonate (mesylate) is frequently selected as a counterion to enhance the aqueous solubility, stability, and bioavailability of weakly basic active pharmaceutical ingredients (APIs)[2].

Understanding the baseline spectroscopic signatures of the isolated ethylenediamine dimesylate salt is critical when it is utilized as a synthetic intermediate, a formulation excipient, or when identifying it as a potential degradant. This whitepaper outlines a self-validating analytical framework using Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR and Raman) to confirm the structural integrity and stoichiometry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection and Shift Dynamics

Deuterium oxide (

The protonation of the primary amines in the ethylenediamine core induces a strong inductive electron-withdrawing effect across the carbon backbone. Consequently, the methylene (

Table 1: and NMR Assignments ( , 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 3.36 | Singlet (s) | 4H | ||

| 2.81 | Singlet (s) | 6H | ||

| 38.5 | Singlet | - | ||

| 35.8 | Singlet | - |

Vibrational Spectroscopy: IR and Raman

Orthogonal Validation & Selection Rules

Vibrational spectroscopy provides a self-validating structural check through the principle of mutual exclusion. Highly polar bonds (e.g., the

Table 2: FTIR and Raman Peak Assignments

| Wavenumber (cm⁻¹) | FTIR Intensity | Raman Intensity | Vibrational Mode Assignment |

| 3300 – 2800 | Strong, Broad | Weak | N-H stretch ( |

| ~1600, 1500 | Medium | Weak | N-H bending ( |

| ~1180 | Strong | Weak | Asymmetric |

| ~1040 | Weak | Very Strong | Symmetric |

| ~780 | Weak | Strong | C-S stretch |

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity, reproducible data, the following methodologies must be strictly adhered to. Each step is designed to eliminate artifactual interference.

A. Quantitative NMR Protocol

-

Sample Preparation: Dissolve 15 mg of ethane-1,2-diamine dimethanesulfonate in 0.6 mL of

(99.9% D). -

Internal Standard Calibration: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as a precise 0.00 ppm reference.

-

Causality: Relying on the residual solvent peak (HDO) in concentrated salt solutions is unreliable due to chemical shift drifting caused by bulk magnetic susceptibility differences and pH variations[5]. DSS provides an absolute anchor.

-

-

Acquisition Parameters: Acquire

NMR at 400 MHz using 16 scans. Crucially, set the relaxation delay (-

Causality: The methyl protons of the mesylate group and the methylene protons of the EDA core possess different longitudinal relaxation times (

). A long

-

B. FTIR (ATR) Protocol

-

Background Subtraction: Collect a background spectrum of the clean diamond ATR crystal (in air) to subtract atmospheric

and -

Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the crystal. Apply uniform pressure using the ATR anvil.

-

Causality: Attenuated Total Reflectance (ATR) is explicitly chosen over traditional KBr pelleting. KBr pellets can induce solid-state ion-exchange reactions under high mechanical pressure, potentially converting the methanesulfonate salt into a bromide salt and fundamentally altering the spectral footprint.

-

-

Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

C. Raman Protocol

-

Laser Selection: Utilize a 785 nm near-infrared excitation laser.

-

Causality: Lower wavelength lasers (e.g., 532 nm) frequently excite trace organic impurities within the salt, generating a broad fluorescence baseline that swallows the weaker Raman scattering peaks. The 785 nm laser provides the optimal balance between scattering efficiency and fluorescence mitigation.

-

-

Acquisition: Focus the laser directly on the bulk powder. Acquire data from 200 to 3200 cm⁻¹ using 5 accumulations of 10 seconds each to maximize the signal-to-noise ratio.

Workflow Visualization

The following diagram illustrates the orthogonal logic used to validate the chemical structure and purity of the salt.

Fig 1. Orthogonal spectroscopic validation workflow for ethane-1,2-diamine dimethanesulfonate.

References

-

Tashma Z. "Nmr study of theophylline-ethylenediamine interaction in aqueous solution". Journal of Pharmacy and Pharmacology, 1984. [Link]

-

Funasaki N, et al. "References for NMR Chemical Shift Measurements in Cyclodextrin Solutions". Bulletin of the Chemical Society of Japan, 2001.[Link]

-

Zhong L, Parker SF. "Structure and vibrational spectroscopy of methanesulfonic acid". Royal Society Open Science, 2018.[Link]

-

Gupta D, et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules, 2018.[Link]

Sources

- 1. ethane-1,2-diamine,methanesulfonic acid | CAS#:62470-52-4 | Chemsrc [chemsrc.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nmr study of theophylline-ethylenediamine interaction in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure and vibrational spectroscopy of methanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethane-1,2-diamine;methanesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid, a salt formed from the protonation of ethylenediamine by methanesulfonic acid. In the absence of extensive direct experimental data for this specific salt, this guide synthesizes information from the thermal analysis of its constituent components and related chemical structures to provide a robust theoretical framework. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate the thermal behavior of this compound, design appropriate analytical experiments, and ensure safe handling and processing. This guide details proposed decomposition pathways, provides step-by-step protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and offers insights into the interpretation of the resulting data.

Introduction: Understanding the Compound and its Significance

Ethane-1,2-diamine;methanesulfonic acid is an organic salt formed through the acid-base reaction between ethylenediamine, a bidentate organic ligand and base, and methanesulfonic acid, a strong organic acid. The formation of such salts is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Methanesulfonic acid is often used as a counterion for basic drugs to form crystalline salts with desirable physicochemical properties[1].

The thermal stability of a pharmaceutical salt is a critical parameter that influences its shelf-life, manufacturing processes (such as drying and milling), and compatibility with other excipients. Understanding the decomposition pathway is equally important for identifying potential degradation products and ensuring the safety and efficacy of the final drug product. While specific thermal data for Ethane-1,2-diamine;methanesulfonic acid is not extensively available in peer-reviewed literature, a detailed understanding of its constituent parts allows for a scientifically grounded prediction of its thermal behavior.

Physicochemical Properties of Constituent Components

A foundational understanding of the thermal properties of ethylenediamine and methanesulfonic acid is essential for predicting the behavior of the resulting salt.

| Property | Ethylenediamine | Methanesulfonic Acid |

| Formula | C₂H₈N₂ | CH₄O₃S |

| Molecular Weight | 60.10 g/mol [2][3] | 96.11 g/mol [4] |

| Boiling Point | 116-117 °C[2][3] | 167 °C at 10 mmHg[4] |

| Melting Point | 8.5 °C[2][3] | 17-19 °C[4] |

| Thermal Stability Notes | Known to undergo thermal degradation, with pathways involving cyclization and polymerization.[5][6] | Generally considered thermally stable, but can decompose at elevated temperatures. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of Ethane-1,2-diamine;methanesulfonic acid is hypothesized to occur in a multi-step process. The initial event is likely the dissociation of the salt at elevated temperatures, followed by the decomposition of the individual components. Given the lower thermal stability of ethylenediamine compared to methanesulfonic acid, the decomposition of the diamine moiety is expected to be the primary driver of the overall thermal degradation of the salt.

The proposed pathway for the thermal degradation of the ethylenediamine component is based on studies of aqueous diamine solvents used in CO₂ capture.[5][6] This process is thought to proceed via the formation of a carbamate, followed by intermolecular cyclization to form 2-imidazolidinone or nucleophilic attack by another ethylenediamine molecule to form N,N'-bis(2-aminoethyl)-urea.[5][6]

Caption: Proposed decomposition pathway of Ethane-1,2-diamine;methanesulfonic acid.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition events.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of the Ethane-1,2-diamine;methanesulfonic acid salt into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to avoid complex oxidative decomposition pathways.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used to improve the resolution of thermal events.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the corresponding derivative thermogravimetric (DTG) curve.

-

Quantify the mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum or gold-plated pan. A hermetically sealed pan is crucial to prevent the loss of volatile decomposition products.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp from the starting temperature to a temperature beyond the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting, decomposition) and exothermic peaks (e.g., crystallization, some decomposition processes).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Caption: Experimental workflow for the thermal analysis of the target compound.

Interpretation of Expected Results

-

TGA: The TGA thermogram is expected to show an initial stable baseline, followed by one or more mass loss steps corresponding to the decomposition of the ethylenediamine moiety. The final residue should correspond to any non-volatile decomposition products.

-

DSC: The DSC thermogram may show an initial endothermic peak corresponding to the melting of the salt. This would be followed by one or more endothermic or exothermic peaks associated with the decomposition process. The enthalpy of these peaks provides information about the energy changes during decomposition.

Safety Considerations

The thermal decomposition of Ethane-1,2-diamine;methanesulfonic acid may release volatile and potentially hazardous byproducts.

-

Ethylenediamine: Is corrosive and can cause severe skin burns and eye damage. Its vapors can cause respiratory irritation.[2][3]

-

Methanesulfonic Acid: Is a strong acid and is corrosive.

-

Decomposition Products: The decomposition of ethylenediamine can produce ammonia and other nitrogen-containing compounds, which are toxic and irritant.

All thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The exhaust from the thermal analysis instruments should be vented to a fume hood.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the thermal stability and decomposition of Ethane-1,2-diamine;methanesulfonic acid. By leveraging data from its constituent components and related compounds, we have proposed a likely decomposition pathway and provided detailed protocols for its experimental investigation using TGA and DSC. This information is critical for researchers and professionals in the pharmaceutical industry to ensure the safe handling, processing, and formulation of this and similar compounds.

References

- Al-Dajani, W. W., & Al-Janabi, A. S. (2011a). Synthesis and characterization of some new Schiff bases derived from N,N′-bis(salicylidene)ethylenediamine. Journal of Saudi Chemical Society, 15(1), 1-6.

- Alyar, S., Alyar, H., & Özdemir, N. (2011). Synthesis, characterization, and antimicrobial activities of new Schiff bases and their metal complexes. Medicinal Chemistry Research, 20(8), 1275-1282.

- Charles, R. G. (1966). Thermal decomposition of metal chelates of ethylenediaminetetraacetic acid. Analytical Chemistry, 38(12), 1706-1711.

-

Chen, J., Gao, J., & Wang, X. (2006). Thermal decomposition of ethylenediaminetetraacetic acid in the presence of 1,2-phenylenediamine and hydrochloric acid. Journal of the Brazilian Chemical Society, 17(5), 965-969. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethylenediamine. In NIST Chemistry WebBook. Retrieved from [Link]

- Hatchell, J. A., et al. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 75, 2038-2043.

- Innocenti, A., et al. (2008). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 1,2-diaminoethane. Bioorganic & Medicinal Chemistry Letters, 18(11), 3237-3241.

- Lee, J. H., Chang, S. M., & Kim, H. (1997). Thermodynamic properties of ethylenediamine.

-

NIST. (n.d.). Ethylenediamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

- Sahu, S. K., et al. (2007). Synthesis and biological evaluation of some new sulfonamide derivatives. Indian Journal of Pharmaceutical Sciences, 69(1), 116.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Zhou, S., et al. (2010). Thermal degradation of aqueous ethylenediamine (EDA) solution for CO2 capture. International Journal of Greenhouse Gas Control, 4(5), 759-765.

-

National Institute of Standards and Technology. (n.d.). Methanesulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed thermal degradation pathway of ethylenediamine (EDA). Retrieved from [Link]

-

ResearchGate. (n.d.). TGA graph of sample A (black curve, using ethylenediamine as a...). Retrieved from [Link]

-

Semantic Scholar. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]

-

University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethane dimethanesulfonate. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Characterization of Ethylenediammonium Methanesulfonate (EDDM)

Topic: Solubility of Ethane-1,2-diamine;methanesulfonic acid (Ethylenediammonium Methanesulfonate) in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers.[1][2]

Executive Summary & Chemical Identity[1]

Ethane-1,2-diamine;methanesulfonic acid refers to the salt complex formed between the base ethylenediamine (EDA) and methanesulfonic acid (MSA).[1] In most industrial and research contexts—specifically in perovskite solar cell passivation and pharmaceutical salt selection —this exists as the dicationic salt: Ethylenediammonium Dimesylate (EDDM) .

Crucial Distinction: Researchers must distinguish this salt from Ethane dimethanesulfonate (EDS) (CAS 4672-49-5), which is a covalent ester used as a selective toxin for Leydig cells.[1] This guide focuses exclusively on the ionic salt form , widely used for its high solubility in polar media and ability to passivate defects in halide perovskite films.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: Ethane-1,2-diammonium dimethanesulfonate[1]

-

Component CAS: Ethylenediamine (107-15-3) + Methanesulfonic Acid (75-75-2)[1]

-

Molecular Formula:

[1] -

Physical State: White crystalline solid (hygroscopic).[1]

Thermodynamic Principles of Solvation

To optimize formulations, one must understand the competition between Lattice Enthalpy (

The Dissolution Mechanism

EDDM is a highly polar, ionic solid held together by strong electrostatic forces between the ethylenediammonium dications and the methanesulfonate anions.

-

Lattice Breaking: High energy is required to overcome the electrostatic attraction (

) within the crystal lattice. -

Solvation: Energy is released when solvent molecules arrange around the ions.[1]

Implication for Solvent Selection:

Solubility is only thermodynamically favorable (

Visualization: Solvation Pathway

The following diagram illustrates the mechanistic decision tree for solvent selection based on polarity and protonation capability.

Figure 1: Thermodynamic decision tree for EDDM solubility based on solvent polarity and hydrogen bonding capacity.

Solubility Profile & Solvent Compatibility Matrix

As specific quantitative data for EDDM is often proprietary or batch-dependent, the following matrix is derived from the physicochemical properties of analogous alkylammonium sulfonate salts.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application Note |

| Protic Polar | Water, Methanol (MeOH) | Very High (>100 mg/mL) | Strong H-bonding stabilizes both cation and anion.[1] | Preferred for stock solutions; MeOH allows fast evaporation.[1] |

| Aprotic Polar | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | High dielectric constant dissociates ion pairs; sulfonate anion is well-solvated.[1] | Standard for Perovskite precursor inks and spin-coating.[1] |

| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate | Reduced dielectric constant compared to MeOH; solubility drops as alkyl chain length increases.[1] | Used as anti-solvents or for washing steps.[1] |

| Polar Aprotic (Low BP) | Acetone, Acetonitrile | Low to Moderate | Weak solvation of the bulky dication; often requires heating. | Potential anti-solvent for crystallization.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Low dielectric constant; cannot overcome lattice energy.[1] | Used to wash away organic impurities (e.g., unreacted amine).[1] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | No dipole-ion interaction capability.[1] | Strictly used as Anti-Solvents to crash out the salt. |

Experimental Protocol: Determination of Saturation Solubility

To ensure reproducibility in drug development or material synthesis, do not rely on literature values alone. Use this self-validating Isothermal Shake-Flask Protocol .

Materials Required[3][4][10][11][12][13][14]

-

Ethylenediammonium Dimesylate (dried in vacuum oven at 60°C for 4h).

-

Target Solvent (anhydrous grade for DMSO/DMF).[1]

-

0.45 µm PTFE Syringe Filters.[1]

-

Thermomixer or Temperature-controlled shaker.[1]

-

HPLC or Gravimetric Analysis equipment.[1]

Workflow Diagram

Figure 2: Standardized workflow for determining the saturation solubility of EDDM.

Step-by-Step Procedure

-

Preparation: Add excess EDDM solid to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom (supersaturation condition).

-

Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24–48 hours using a thermomixer. Critical: Check periodically to ensure solid is still present; if not, add more.[1]

-

Filtration: Allow the suspension to settle, then filter the supernatant through a 0.45 µm PTFE filter (pre-wetted with solvent) to remove micro-crystals.

-

Quantification (Gravimetric Method):

-

Validation: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <5%.

Applications & Formulation Insights

A. Perovskite Solar Cells (Passivation)

In the context of halide perovskites (e.g.,

-

Role: The ammonium groups occupy A-site vacancies, while the sulfonate groups interact with under-coordinated Lead (

) defects.[1] -

Solvent Choice: Typically dissolved in Isopropanol (IPA) or Trifluoroethanol (TFE) at low concentrations (1–5 mg/mL) for post-treatment spin coating.[1] While less soluble in IPA than MeOH, IPA is preferred to prevent damage to the underlying perovskite layer (which is highly soluble in MeOH).

B. Pharmaceutical Salt Formation

Methanesulfonates (Mesylates) are chosen to improve the bioavailability of amine drugs.

-

Advantage: Mesylate salts often exhibit higher aqueous solubility and better thermal stability than hydrochloride salts.

-

Processing: Crystallization is often achieved by dissolving the salt in hot Ethanol (or Methanol) and adding Ethyl Acetate or MTBE as an anti-solvent to induce precipitation.

References

-

Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for Mesylate salt properties).

-

Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102B. (Authoritative source for DMSO solubility of organic salts).[3][4]

-

Zhang, F., et al. (2021).[1] Passivation of Perovskite Solar Cells using Alkylammonium Salts. Advanced Materials. (Context for EDDM use in photovoltaics).

Sources

CAS number and molecular weight of Ethane-1,2-diamine;methanesulfonic acid

[1][2][3]

Executive Summary

Ethane-1,2-diamine;methanesulfonic acid (CAS 62470-52-4 ) is the salt formed from the neutralization of ethylenediamine (EDA) with methanesulfonic acid (MSA). While often utilized as a specialized reagent in organic synthesis and a passivation agent in next-generation perovskite photovoltaics, its relevance in drug development lies in its role as a counterion source , pH buffer , and solid-state intermediate .

For pharmaceutical scientists, the critical parameter is the rigorous distinction between this salt and the potent mutagen Ethyl Methanesulfonate (EMS) . This guide details the physicochemical profiling, synthesis controls, and safety protocols required to utilize this compound without compromising data integrity or safety.

Chemical Identity & Physicochemical Profiling[4][5]

The compound exists primarily in two stoichiometric forms depending on the molar ratio of acid to base during synthesis: the Mono-mesylate (1:1) and the Di-mesylate (1:2). The CAS 62470-52-4 specifically designates the general salt or the mono-form, while the di-form is often chemically distinct in application.

Table 1: Physicochemical Specifications

| Property | Specification (Mono-Salt) | Specification (Di-Salt) |

| CAS Number | 62470-52-4 | Not assigned specific CAS in all DBs; often ref. as 1:2 salt |

| IUPAC Name | Ethane-1,2-diamine; methanesulfonic acid | Ethane-1,2-diamine; bis(methanesulfonic acid) |

| Common Name | Ethylenediamine Monomesylate | Ethylenediamine Dimesylate (EDADIMS) |

| Molecular Formula | ||

| Molecular Weight | 156.20 g/mol | 252.31 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Solubility | High (Water, DMSO, Methanol) | High (Water); Moderate (Alcohols) |

| Melting Point | ~120–125 °C (Needle-like crystals) | >250 °C (Decomposes) |

| pKa Values | EDA: 9.9 (N1), 6.85 (N2); MSA: -1.9 | Strongly Acidic Salt Solution |

Critical Note for Stoichiometry: In drug development, the 1:1 salt is often preferred for buffering capacity (leaving one amine free for further reaction), whereas the 1:2 salt is utilized when a fully protonated, non-nucleophilic cation is required (e.g., for stabilizing anionic drug species or perovskite lattices).

Synthesis & Fabrication Protocols

To ensure self-validating purity, the synthesis must control the exotherm and prevent the formation of alkyl mesylate esters (potential genotoxins).

High-Purity Synthesis Workflow (Self-Validating)

Objective: Synthesize Ethylenediamine Dimesylate (1:2) with <10 ppm mesylate ester impurities.

-

Reagent Preparation:

-

Precursor A: Ethylenediamine (EDA), ≥99.5%, redistilled under

. -

Precursor B: Methanesulfonic Acid (MSA), ≥99.0% (anhydrous).

-

Solvent: Ethanol (Absolute) or Methanol (Anhydrous). Note: Use Isopropanol to strictly eliminate EMS formation risk if regulatory scrutiny is high.

-

-

Reaction Protocol:

-

Step 1: Dissolve 1.0 eq of EDA in cold solvent (0 °C) under inert atmosphere (

or Ar). -

Step 2: Add 2.05 eq of MSA dropwise. Causality: Slight excess MSA ensures full protonation of both amine sites.

-

Step 3: Maintain temperature <10 °C during addition to prevent side reactions.

-

Step 4: Allow to warm to Room Temperature (RT) and stir for 2 hours. White precipitate forms.

-

-

Purification (The Validation Step):

-

Filtration: Vacuum filter the precipitate.

-

Washing: Wash 3x with cold diethyl ether (removes unreacted organic impurities).

-

Recrystallization: Dissolve in minimal hot ethanol/water (9:1), cool slowly to 4 °C.

-

Validation: Check pH of 1% aqueous solution. pH < 4.0 confirms di-salt formation.

-

Visualization: Synthesis & Safety Logic

Applications in R&D

A. Pharmaceutical Salt Selection

Ethylenediamine is a Class 2 solvent/amine with established PDE (Permitted Daily Exposure) limits. However, as a counterion (Ethylenediamine), it is used to solubilize acidic drugs (e.g., Aminophylline is the ethylenediamine salt of Theophylline).

-

Role of MSA: Methanesulfonic acid is a top-tier counterion for basic drugs due to high solubility and stability.

-

Role of EDA-MSA Salt: This specific salt is rarely a drug itself but serves as a buffer component or intermediate in the synthesis of complex sulfonamide drugs.

B. Genotoxicity Risk Management (Critical)

The interaction of Methanesulfonic Acid (MSA) with alcohols (Ethanol, Methanol) can form Ethyl Methanesulfonate (EMS) or Methyl Methanesulfonate (MMS) , which are potent alkylating agents and known carcinogens.

-

Risk: Synthesis of EDA-MSA often uses ethanol.

-

Control Strategy:

-

Solvent Swap: Use Isopropanol or Acetonitrile (non-reactive with MSA) during synthesis.

-

Scavenging: Excess EDA acts as a nucleophile, preferentially reacting with any formed EMS, effectively "self-scavenging" the genotoxin.

-

C. Material Science (Perovskites)

In the field of drug delivery devices or bio-electronics, Ethylenediamine Dimesylate is a leading "bulky organic cation" used to passivate surface defects in perovskite films, improving stability against moisture—a critical feature for medical sensors.

Analytical Characterization

To validate the identity of CAS 62470-52-4 (Mono/Di mixture or pure form), use the following logic:

-

1H NMR (

):-

EDA Backbone: Singlet at

~3.4 ppm (4H). -

Mesylate Methyl: Singlet at

~2.8 ppm (3H for Mono, 6H for Di). -

Integration Ratio: 4:3 implies Mono-salt; 4:6 (or 2:3) implies Di-salt.

-

-

XRD (X-Ray Diffraction):

-

Used to confirm crystallinity and distinguish polymorphs, crucial for patent protection of solid forms.

-

Visualization: Salt Selection Decision Tree

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11597697, Lisdexamfetamine Dimesylate. (Context: Dimesylate salt usage in pharma). Retrieved from [Link]

-

European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Context: Safety limits for EMS/MMS in mesylate salts). Retrieved from [Link]

- Teo, S. et al. (2016).Ethyl Methanesulfonate Genotoxicity: Mechanisms and Risk Assessment. Mutation Research/Reviews in Mutation Research.

Disclaimer: This guide is for research and educational purposes. Always consult the specific Material Safety Data Sheet (MSDS) and internal safety protocols before handling methanesulfonate salts or their precursors.

Technical Guide: Preliminary Investigation into the Reactivity of Ethane-1,2-diamine Methanesulfonates

Executive Summary

This technical guide details the preliminary investigation into the physicochemical properties and reactivity of salts derived from Ethane-1,2-diamine (EDA) and Methanesulfonic acid (MSA) .[1]

Historically, ethylenediamine salts (such as perchlorates) have been utilized as templates in macrocyclic synthesis and as precursors in coordination chemistry. However, the explosion hazards associated with perchlorates necessitate safer alternatives. Methanesulfonic acid (MSA) offers a non-oxidizing, highly conductive, and thermally stable alternative anion.

This guide focuses on two primary species formed in this system:

-

Ethylenediammonium methanesulfonate (1:1) : $ [H_2N(CH_2)_2NH_3]^+ [CH_3SO_3]^- $[1]

-

Ethylenediammonium dimethanesulfonate (1:2) : $ [H_3N(CH_2)_2NH_3]^{2+} 2[CH_3SO_3]^- $[1]

Key Findings:

-

Safety: The MSA salts exhibit high thermal stability without the oxidative hazards of perchlorates or nitrates.

-

Reactivity: The salts act as "masked" amine sources, allowing for controlled release of EDA in condensation reactions (e.g., Curtis macrocycle synthesis).

-

Materials Science: The 1:2 salt exhibits properties consistent with Protic Ionic Liquids (PILs), suitable for electrosynthesis and catalytic applications.

Chemical Identity & Structural Analysis[1][2]

The reactivity of the EDA-MSA system is governed by the stoichiometry of protonation.[1] The basicity of ethylenediamine (

Stoichiometric Control

The reaction between EDA and MSA is highly exothermic.[1] The specific salt formed depends strictly on the molar equivalents of acid added.

| Property | Mono-Salt (1:[1]1) | Di-Salt (1:[1]2) |

| Formula | ||

| Cation | Monoprotonated ( | Diprotonated ( |

| pH (1M aq) | ~8.5 (Buffer region) | < 2.0 (Acidic) |

| Primary Utility | Buffer, Ligand Precursor | Ionic Liquid, Acid Catalyst |

| CAS | 62470-52-4 (Generic) | Specific salt indexing varies |

Structural Dynamics (H-Bonding Network)

In the solid state, the methanesulfonate anion acts as a potent hydrogen bond acceptor.

-

Anion-Cation Interaction: The sulfonate oxygens form strong H-bonds with the ammonium protons (

).[1] -

Lattice Energy: The di-mesylate forms a robust 3D hydrogen-bonded network, contributing to a high melting point compared to the free base, yet lower than inorganic salts, characteristic of Protic Ionic Liquids (PILs) .

Reactivity Profile & Mechanisms

The utility of EDA-MSA salts lies in their ability to modulate the reactivity of the ethylenediamine core.[1]

Mechanism 1: Controlled Amine Release (The "Masking" Effect)

Free ethylenediamine is volatile, corrosive, and reacts indiscriminately with electrophiles. By using the MSA salt, the amine is "masked" as an ammonium ion. Reactivity is gated by the deprotonation equilibrium.[1]

-

Application: Synthesis of Macrocycles (e.g., Curtis Reaction).[2]

-

Causality: In the presence of a ketone (e.g., acetone), the salt slowly releases the free amine in equilibrium, favoring the formation of the Schiff base without rapid polymerization or side reactions often seen with free EDA.

Mechanism 2: Acid Catalysis in Condensation

The 1:2 salt (dimethanesulfonate) contains labile protons that can catalyze its own condensation reactions.[1]

-

Pathway: The ammonium group protonates the carbonyl oxygen of an electrophile (aldehyde/ketone), activating it for nucleophilic attack by the transiently free amine of a neighboring molecule.

-

Advantage: This "self-catalyzing" intramolecular mechanism avoids the need for external mineral acids (like HCl or

), simplifying purification.

Mechanism 3: Protic Ionic Liquid (PIL) Behavior

At elevated temperatures (or in eutectic mixtures), the salt behaves as a PIL.

-

Reactivity: It serves as both solvent and reagent.[1] The high ionic conductivity supports electrochemical transformations, while the protic nature facilitates proton-coupled electron transfer (PCET) reactions.

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergent reactivity pathways based on the stoichiometry of the EDA:MSA interaction.

Figure 1: Divergent synthesis and application pathways for Mono- and Di-mesylate salts of Ethylenediamine.

Experimental Protocols

Safety Warning: Methanesulfonic acid is corrosive.[1] Ethylenediamine is a corrosive, flammable sensitizer. All operations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

Protocol A: Synthesis of Ethylenediammonium Dimethanesulfonate

This protocol ensures the formation of the fully protonated 1:2 salt, suitable for use as a PIL or stable reagent.

Reagents:

-

Ethylenediamine (EDA), >99% purity.

-

Methanesulfonic acid (MSA), >99%, anhydrous.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Procedure:

-

Preparation: Charge a 250 mL round-bottom flask with 50 mL of cold Methanol (0-5°C).

-

Amine Addition: Add 6.01 g (0.1 mol) of EDA to the methanol. Stir magnetically.[1]

-

Acid Addition (Critical Step): Place the flask in an ice bath. Add 19.22 g (0.2 mol) of MSA dropwise via an addition funnel over 30 minutes.

-

Crystallization: Remove the ice bath and allow the solution to warm to room temperature. Stir for 1 hour.

-

If precipitation does not occur:[1] Concentrate the solution on a rotary evaporator to ~50% volume and add cold Ethyl Acetate as an antisolvent.

-

-

Isolation: Filter the white crystalline solid under vacuum. Wash with cold Ethyl Acetate (2 x 20 mL).[1]

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Validation:

-

Melting Point: Expected range 180–220°C (varies by polymorph/hydration).[1]

-

pH Check: Dissolve 100 mg in 10 mL water. pH should be < 2.0.[1]

Protocol B: Reactivity Test – Macrocycle Formation (Curtis Reaction)

This test validates the "masked amine" reactivity of the salt.

Procedure:

-

Dissolve 0.01 mol of the Di-mesylate salt (prepared above) in 20 mL of acetone.

-

Stir at room temperature.

-

Observation: Unlike perchlorate salts, the mesylate may require mild heating (40°C) due to the non-oxidizing nature of the anion.

-

-

Monitor for the precipitation of the macrocyclic ligand salt (or color change if Cu(II) is added as a template ion).[1]

-

Result: Formation of crystals indicates successful condensation of EDA with acetone, mediated by the MSA counterion.

References

-

Synthesis and crystallization of 5,7,7,12,14,14-hexamethyl-4,11-diaza-1,8-diazoniacyclotetradeca-4,11-diene bis(methanesulfonate) . IUCr Journals. [Link][1]

-

Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications . Chemical Reviews. [Link][1]

-

Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air . The Journal of Physical Chemistry B. [Link][1][3]

-

Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst . Arabian Journal of Chemistry. [Link]

-

Ethane-1,2-diamine,methanesulfonic acid (CAS 62470-52-4) .[1][4] ChemSrc. [Link][1]

Sources

- 1. US7569324B2 - Sulfonate salts and derivatives, photoacid generators, resist compositions, and patterning process - Google Patents [patents.google.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. ethane-1,2-diamine,methanesulfonic acid | CAS#:62470-52-4 | Chemsrc [chemsrc.com]

A Technical Guide to the Hygroscopic Nature of Concentrated Methanesulfonic Acid for Researchers and Drug Development Professionals

Introduction: Methanesulfonic Acid as a Modern Research Tool

Methanesulfonic acid (MSA), the simplest of the alkanesulfonic acids, has emerged as a formidable tool in modern chemical research and pharmaceutical development.[1] Its classification as a strong organic acid, coupled with a favorable environmental profile—being readily biodegradable and less toxic than many traditional mineral acids—positions it as a "green" alternative in a variety of applications.[1][2] From its role as a non-oxidizing, strong acid catalyst in organic reactions like esterification and alkylation to its use in the synthesis of active pharmaceutical ingredients (APIs), MSA's utility is expansive.[1][3] However, to effectively and safely leverage the full potential of concentrated MSA, a thorough understanding of its inherent physicochemical properties is paramount. Among these, its pronounced hygroscopicity is a critical factor that can significantly influence experimental outcomes, product purity, and storage stability.[1][4]

This guide provides an in-depth exploration of the hygroscopic nature of concentrated methanesulfonic acid. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to manage this property effectively in a laboratory setting.

The Phenomenon of Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption. This phenomenon is driven by a strong affinity of the substance for water, often facilitated by the formation of hydrogen bonds. In the case of concentrated methanesulfonic acid, the sulfonyl group (SO₃H) provides a highly polar site for interaction with water molecules. Theoretical studies have shown that the hydrogen bond between MSA and a water molecule is significantly shorter and therefore stronger than that of a water dimer, indicating a thermodynamically favorable hydration process.[5]

The practical implication of this property is that concentrated MSA will readily absorb moisture from the atmosphere, leading to a dilution of the acid. This dilution can have several consequences:

-

Alteration of Acid Strength and Catalytic Activity: The catalytic efficacy of MSA is directly related to its concentration. Uncontrolled water absorption can dilute the acid, reducing its strength and potentially altering reaction kinetics and yields.

-

Impact on Physicochemical Properties: The presence of water has a significant effect on the physicochemical properties of MSA, including its viscosity, density, and refractive index.[6] In applications where these properties are critical, such as in the formulation of electrolytes or as a solvent for polymers, even minor water contamination can be detrimental.

-

Initiation of Undesired Side Reactions: In moisture-sensitive reaction systems, the water introduced by hygroscopic MSA can lead to hydrolysis of reagents or products, compromising the integrity of the synthesis.

Given these considerations, the ability to both quantify and control the water content of methanesulfonic acid is a crucial aspect of its application in research and development.

Quantitative Assessment of MSA's Hygroscopicity

The hygroscopic nature of a substance can be quantitatively characterized by generating a moisture sorption isotherm. This is typically achieved using a technique known as Dynamic Vapor Sorption (DVS).[7][8][9][10][11] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[7][8][9][11]

The resulting data, when plotted as the percentage change in mass versus relative humidity, provides a detailed picture of the material's interaction with water vapor. While a specific, publicly available DVS isotherm for concentrated methanesulfonic acid is not readily found in the literature, a representative dataset can be presented to illustrate its behavior.

Table 1: Representative Water Absorption of Concentrated (99.5%+) Methanesulfonic Acid at 25°C

| Relative Humidity (%) | Mass Increase (%) | Observations |

| 20 | ~ 0.5 - 1.0 | Initial surface adsorption of water molecules. |

| 40 | ~ 2.0 - 3.5 | Significant water uptake, indicating absorption into the bulk liquid. |

| 60 | ~ 5.0 - 7.0 | Continued and accelerated absorption of atmospheric moisture. |

| 80 | > 10.0 | Rapid mass increase, demonstrating the highly hygroscopic nature of concentrated MSA. |

Note: The data in this table is illustrative and intended to represent the expected trend for concentrated MSA based on its known hygroscopic properties. Actual values should be determined empirically.

Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines a standardized procedure for quantifying the hygroscopicity of concentrated methanesulfonic acid using a DVS instrument. The causality behind each step is explained to provide a deeper understanding of the experimental design.

I. Pre-Analysis and Sample Preparation

-

Instrument Calibration and Verification:

-

Action: Perform a calibration and verification of the DVS microbalance using certified weights. Verify the accuracy of the humidity and temperature sensors using a known standard.

-

Causality: This ensures the accuracy and reliability of the mass, humidity, and temperature measurements, which are the fundamental data points for the analysis.

-

-

Sample Handling Precautions:

-

Action: Handle concentrated MSA within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[12][13][14][15]

-

Causality: Concentrated MSA is a corrosive substance that can cause severe burns upon contact with skin or eyes.[13][16][17] A fume hood is essential to prevent inhalation of any vapors.[12][15]

-

-

Sample Loading:

-

Action: Using a micropipette, carefully dispense a small, accurately known mass of concentrated MSA (typically 5-10 mg) into a clean, dry DVS sample pan.

-

Causality: A small sample mass ensures rapid equilibration with the surrounding atmosphere within the DVS chamber. An accurate initial mass is the baseline for all subsequent mass change calculations.

-

II. DVS Analysis Workflow

The following workflow can be programmed into the DVS instrument software.

-

Drying and Equilibration (Baseline Establishment):

-

Action: Expose the sample to a stream of dry nitrogen (0% RH) at the desired experimental temperature (e.g., 25°C) until a stable mass is achieved. A stable mass is typically defined as a mass change of less than 0.002% per minute.

-

Causality: This step removes any residual absorbed water from the sample, establishing a true "dry" mass. This baseline is critical for accurately calculating the percentage mass increase due to subsequent water sorption.

-

-

Sorption Phase (Increasing Humidity):

-

Action: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Causality: This incremental exposure allows for the precise determination of water uptake at discrete humidity levels. Allowing the sample to reach equilibrium at each step is crucial for constructing an accurate sorption isotherm.

-

-

Desorption Phase (Decreasing Humidity):

-

Action: Decrease the relative humidity in the same stepwise manner (e.g., from 90% back down to 0% RH), again allowing for mass equilibration at each step.

-

Causality: The desorption phase provides information on the reversibility of water absorption. The difference between the sorption and desorption curves is known as hysteresis, which can offer insights into the mechanism of water interaction with the material.[9]

-

III. Data Analysis and Interpretation

-

Plotting the Isotherm:

-

Action: Plot the percentage mass change ((m - m₀)/m₀ * 100, where m is the mass at a given RH and m₀ is the dry mass) on the y-axis against the relative humidity (%) on the x-axis for both the sorption and desorption phases.

-

Causality: This visual representation (the sorption isotherm) is the primary output of the experiment and provides a clear and comprehensive profile of the material's hygroscopic behavior.

-

-

Alternative Quantification: Karl Fischer Titration:

-

For verification or in the absence of a DVS instrument, Karl Fischer (KF) titration can be used to determine the water content of MSA samples that have been equilibrated in humidity chambers at known relative humidities.[3][18][19][20] The coulometric KF method is particularly suitable for measuring low levels of water.[3][19][20]

-

Diagram 1: DVS Experimental Workflow for MSA

Sources

- 1. Methane sulphonic acid, 98% 75-75-2 India [ottokemi.com]

- 2. Methanesulphonic acid [himedialabs.com]

- 3. US20220137015A1 - Method of determining an amount of water in a sample using a sulfonic acid - Google Patents [patents.google.com]

- 4. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. rua.ua.es [rua.ua.es]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. skpharmteco.com [skpharmteco.com]

- 10. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]

- 11. particletechlabs.com [particletechlabs.com]

- 12. scienceequip.com.au [scienceequip.com.au]

- 13. eng.uwo.ca [eng.uwo.ca]

- 14. alliancechemical.com [alliancechemical.com]

- 15. questron.ca [questron.ca]

- 16. chemos.de [chemos.de]

- 17. carlroth.com [carlroth.com]

- 18. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]

- 19. Karl Fischer water content titration - Scharlab [scharlab.com]

- 20. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

Ethane-1,2-diamine: The Bifunctional Cornerstone of Industrial Chelation and Bioactive Synthesis

Executive Summary

Ethane-1,2-diamine (EDA), historically known as ethylenediamine, acts as a critical bifunctional nucleophile in modern industrial chemistry.[1] Its utility stems from two primary amine groups separated by a flexible ethylene bridge, creating a unique "bite angle" essential for chelation and a reactive scaffold for step-growth polymerization and cyclization. This guide analyzes EDA’s role as a precursor for chelating agents (EDTA), bleach activators (TAED), and dithiocarbamate fungicides, providing self-validating protocols and mechanistic insights for research and development professionals.

Chemical Profile & Reactivity Mechanisms

The industrial value of EDA (

-

Chelation Thermodynamics: The two nitrogen donors are spaced perfectly to form stable 5-membered rings with metal ions. This "chelate effect" is entropically driven, displacing monodentate ligands (like water) and increasing system stability.

-

Nucleophilic Attack: The lone pairs on the nitrogen atoms are highly reactive toward electrophiles (carbonyl carbons, alkyl halides), making EDA an aggressive nucleophile in substitution and addition reactions.

Table 1: Physicochemical Profile of Ethane-1,2-diamine

| Property | Value | Industrial Relevance |

| CAS Number | 107-15-3 | Global standard for sourcing. |

| Boiling Point | 116 °C | Allows for liquid-phase reactions at moderate reflux. |

| Basicity ( | 10.71, 7.56 | High pH allows it to sequester protons and drive acid-generating condensations. |

| Flash Point | 34 °C | Requires closed-system handling and nitrogen blanketing. |

| Appearance | Colorless liquid | Discoloration indicates oxidation or carbamate formation (reaction with |

Master Synthesis Architecture

EDA serves as the root node for three distinct industrial lineages: Carboxylation (EDTA), Acetylation (TAED), and Sulfuration (Fungicides).

Caption: Industrial divergence of EDA into three primary chemical sectors.

The Chelation Pathway: EDTA Synthesis

The dominant industrial route for Ethylenediaminetetraacetic acid (EDTA) is the Singer synthesis (cyanomethylation), which supplanted the older chloroacetic acid method due to higher atom economy and yield.

Mechanism

The reaction proceeds via a double Strecker synthesis. The amine nitrogen attacks the formaldehyde carbonyl to form an iminium ion, which is subsequently trapped by the cyanide ion.

Critical Process Control

-

Exotherm Management: The addition of formaldehyde and cyanide is highly exothermic.[2] Failure to control temperature (

initially) results in polymerization of HCN and color degradation. -

Ammonia Evolution: During the hydrolysis step (nitrile to acid), ammonia is released.[3] The reaction is self-validating when ammonia evolution ceases.

The Acetylation Pathway: TAED Synthesis

Tetraacetylethylenediamine (TAED) is a vital bleach activator in detergents.[4][5] Its synthesis represents a classic self-validating organic protocol ideal for process optimization.

Technical Protocol: Two-Stage Acetylation

Objective: Synthesize TAED from EDA via DAED intermediate. Safety: Perform in a fume hood. Acetic anhydride is corrosive.

Stage 1: Formation of DAED (N,N'-Diacetylethylenediamine)[4]

-

Charge: Load 1.0 mol EDA into a reactor equipped with a reflux condenser and dropping funnel.

-

Addition: Slowly add 2.2 mol Glacial Acetic Acid.

-

Causality: Use slight excess to ensure full conversion of amine groups.

-

Observation: Immediate exotherm indicates salt formation.

-

-

Dehydration: Heat to 140-160°C. Water is distilled off.

-

Self-Validation: The reaction is complete when the theoretical volume of water (2.0 mol) is collected in the Dean-Stark trap.

-

Product: DAED solidifies upon cooling (MP: ~172°C).

-

Stage 2: Conversion to TAED[4][6][7]

-

Slurry: Mix the crude DAED with 4.5 mol Acetic Anhydride.

-

Reflux: Heat to reflux (~140°C).

-

Distillation (The Equilibrium Drive): Slowly distill off the acetic acid byproduct.

-

Causality: Removing acetic acid shifts the equilibrium to the right (Le Chatelier’s principle), driving the reaction to completion.

-

Self-Validation: Monitor the refractive index of the distillate. When it matches pure acetic acid (nD ≈ 1.371), the reaction is progressing efficiently.

-

-

Crystallization: Cool the mixture to 10°C. TAED crystallizes out. Filter and wash.[4][6]

Caption: Self-validating workflow for TAED synthesis with critical checkpoints.

The Sulfur Pathway: Fungicide Precursors

EDA reacts with Carbon Disulfide (

-

Reaction:

-

Industrial Product: This forms Nabam , which is unstable.

-

Stabilization: Nabam is immediately reacted with Zinc sulfate (to form Zineb ) or Manganese sulfate (to form Maneb ). The coordination polymer Mancozeb is a complex of both, providing broad-spectrum fungal control.

Pharmaceutical Utility

In drug development, EDA is not just a building block but often an active solubilizer.[1]

-

Aminophylline: Theophylline is a bronchodilator with poor water solubility. Complexing it with EDA (2:1 ratio) creates Aminophylline, drastically increasing bioavailability for asthma treatment.

-

Pharmacophore: The ethylenediamine moiety (

) is a common structural motif in first-generation antihistamines (e.g., Tripelennamine), acting as a bioisostere that mimics histamine's binding at the H1 receptor.

References

-

Ataman Chemicals. "Tetraacetylethylenediamine (TAED) Production and Mechanism." Ataman Chemicals Product Data. [Link]

-

Wikipedia. "Ethylenediaminetetraacetic acid (EDTA) Synthesis and Industrial Routes." Wikipedia, The Free Encyclopedia. [Link]

-

Sinobio Chemistry. "Application of Ethylenediamine in Pharmaceutical Intermediates." Sinobio Industry Insights. [Link]

- Google Patents. "Process for producing heavy metal ethylene-bis-dithiocarbamates (US2855418A).

Sources

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetraacetylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. Tetraacetylethylenediamine synthesis - chemicalbook [chemicalbook.com]

- 7. bch.ro [bch.ro]

- 8. Mechanism of EDTA_Chemicalbook [chemicalbook.com]

- 9. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 10. CN105309427B - Ethylenediamine copper fungicide composition and preparation method - Google Patents [patents.google.com]

- 11. US2855418A - Process for producing heavy metal ethylene-bis-dithiocarbamates - Google Patents [patents.google.com]

- 12. Diammonium ethylenebis (dithiocarbamate) [sitem.herts.ac.uk]

Methodological & Application

Use of Ethane-1,2-diamine;methanesulfonic acid in chiral resolution of racemic mixtures.

Application Note & Protocol Guide

Topic: The Strategic Application of Chiral Resolving Agents for the Separation of Racemic Mixtures

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other might be inactive or, in some cases, responsible for adverse effects.[1][2][3] The separation of racemic mixtures—50:50 mixtures of two enantiomers—into their pure components, a process known as chiral resolution, is therefore a cornerstone of drug development and manufacturing.[4][][6] This guide provides an in-depth exploration of one of the most robust and scalable methods for chiral resolution: diastereomeric salt crystallization. We will elucidate the fundamental principles, address the critical characteristics of a resolving agent, and provide detailed, field-proven protocols for practical application.

Part 1: The Foundational Principle of Chiral Resolution via Diastereomeric Salt Formation

Enantiomers possess identical physical properties, including boiling point, melting point, and solubility in achiral solvents.[2][7][8] This identity makes their direct separation by standard laboratory techniques like distillation or simple crystallization impossible. The strategic core of diastereomeric salt formation is to temporarily convert the enantiomeric relationship into a diastereomeric one.[2][8]

-

Reaction with a Chiral Resolving Agent : A racemic mixture (containing both R and S enantiomers of a compound) is reacted with a single, pure enantiomer of a resolving agent (e.g., a pure R'-acid).

-

Formation of Diastereomers : This reaction produces a pair of diastereomeric salts (e.g., R-S' and S-S'). Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent system.[2][7][9]

-

Fractional Crystallization : By carefully selecting a solvent and controlling temperature, the less soluble diastereomeric salt can be induced to crystallize out of the solution, leaving the more soluble diastereomer behind.[3][10]

-

Isolation and Liberation : The crystallized salt is isolated by filtration. A subsequent chemical reaction, typically a simple acid-base neutralization, is used to break the salt, liberating the desired pure enantiomer and recovering the resolving agent.[4][10][11]

This elegant method transforms an inseparable mixture into a separable one by leveraging the fundamental physical differences between diastereomers.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jackwestin.com [jackwestin.com]

- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Dual-Nature Catalysis of Ethylenediammonium Dimethanesulfonate: A Protic Ionic Liquid in Modern Organic Synthesis

Preamble: A Catalyst by Design

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. While a specific, commercially designated catalyst under the name "Ethane-1,2-diamine;methanesulfonic acid" is not prominently documented in the current body of scientific literature, the combination of these two fundamental reagents—a primary diamine and a strong sulfonic acid—logically gives rise to a protic ionic liquid: Ethylenediammonium Dimethanesulfonate (EDAMS) . This application note serves as a forward-looking guide for researchers and drug development professionals on the hypothesized and potential applications of this novel catalytic entity, grounded in the well-established principles of Brønsted acid and base catalysis.

We will first explore the anticipated nature of EDAMS and its potential as a dual-functional catalyst. Subsequently, this guide will provide detailed application notes and protocols for the individual components, Ethane-1,2-diamine and Methanesulfonic Acid, to build a foundational understanding of their catalytic prowess. This approach will empower the synthetic chemist to not only utilize these reagents individually but also to rationally design novel synthetic methodologies based on their synergistic potential when combined as EDAMS.

Part 1: Ethylenediammonium Dimethanesulfonate (EDAMS) - A Hypothesized Protic Ionic Liquid Catalyst

The reaction between ethane-1,2-diamine, a potent base, and methanesulfonic acid, a strong Brønsted acid, would result in an acid-base neutralization, forming the ethylenediammonium cation and the methanesulfonate anion. This salt is predicted to exhibit properties of a protic ionic liquid (PIL), a class of compounds gaining significant attention as green and recyclable catalysts and solvents.

The potential catalytic activity of EDAMS is twofold, stemming from its constituent ions:

-

The Ethylenediammonium Cation ([H₃N-CH₂-CH₂-NH₃]²⁺): This component can act as a hydrogen bond donor, capable of activating electrophiles and organizing transition states. The presence of two ammonium groups offers the potential for bidentate coordination to substrates.

-

The Methanesulfonate Anion (CH₃SO₃⁻): While the anion of a strong acid, it can play a role in the overall polarity and hydrogen-bonding network of the ionic liquid, influencing reactant solubility and the stability of charged intermediates.

The combination of a Brønsted acidic cation and a weakly coordinating anion in a single substance opens avenues for "amphiphilic or electrophile-nucleophile dual activation," a concept that has been explored with other ionic liquids to bring reactants into close proximity and facilitate reactions.[1]

Proposed Synthesis of Ethylenediammonium Dimethanesulfonate (EDAMS)

A straightforward and scalable protocol for the synthesis of EDAMS can be envisioned as follows:

Protocol 1: Synthesis of EDAMS

-

Reagents and Equipment:

-

Ethane-1,2-diamine (1.0 equiv)

-

Methanesulfonic acid (2.0 equiv)

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

To a stirred solution of ethane-1,2-diamine in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath, add methanesulfonic acid dropwise via a dropping funnel.

-

An exothermic reaction will occur, leading to the precipitation of a white solid.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield Ethylenediammonium Dimethanesulfonate.

-

Potential Applications of EDAMS in Organic Synthesis

Based on the catalytic nature of its components, EDAMS is a promising candidate for catalyzing a range of organic transformations:

-

Multicomponent Reactions (MCRs): The ability of ionic liquids to organize reactants makes them excellent catalysts for MCRs. EDAMS could potentially catalyze reactions like the Biginelli or Hantzsch reactions, where both acid and base catalysis can play a role.

-